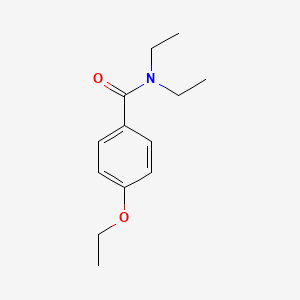

4-ethoxy-N,N-diethylbenzamide

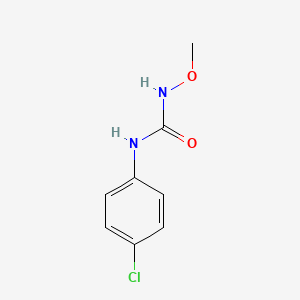

説明

4-ethoxy-N,N-diethylbenzamide is a chemical compound . It is also known as DEET and has been used as an insect repellent since the 1950s.

Synthesis Analysis

The synthesis of benzamides, including 4-ethoxy-N,N-diethylbenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of 4-ethoxy-N,N-diethylbenzamide is C13H19NO2 . Its molecular weight is 221.3 .科学的研究の応用

Molar Refraction and Polarizability

A study by Sawale et al. (2016) on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrated its antiemetic and parasympathomimetic activity. The research focused on density and refractive index measurements to understand the molar refractivity and polarizability, highlighting the potential of such compounds in understanding drug interactions at the molecular level (Sawale et al., 2016).

Chromatographic Characteristics

Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides, including those with modifications similar to 4-ethoxy-N,N-diethylbenzamide. This study is crucial for understanding the chromatographic behavior of such compounds, which is essential for pharmaceutical analysis and purification processes (Lehtonen, 1983).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors. The accumulation of benzamides in tumors due to binding to sigma receptors, which are overexpressed on breast cancer cells, suggests potential diagnostic applications of related compounds (Caveliers et al., 2002).

Drug Metabolism and Excretion

Arita et al. (1970) examined the transformation and excretion of metoclopramide, a compound with a similar structure, in rabbits. This research provides insights into the metabolic pathways and potential environmental impact of similar compounds, essential for pharmacokinetics and environmental studies (Arita et al., 1970).

Insect Repellent Research

Alzogaray (2015) compared the behavioral and toxicological effects of DEET and IR3535 on Rhodnius prolixus, a vector of Chagas disease. This study highlights the potential use of benzamide derivatives in developing new insect repellents with specific behavioral or toxicological profiles (Alzogaray, 2015).

Material Science Applications

Butt et al. (2005) synthesized new aromatic polyimides using diamines related to 4-ethoxy-N,N-diethylbenzamide, exploring their solubility and thermal stability. Such research demonstrates the compound's relevance in developing new materials with potential applications in electronics, coatings, and aerospace (Butt et al., 2005).

Safety and Hazards

将来の方向性

The development of new techniques for the preparation of organic compounds, including 4-ethoxy-N,N-diethylbenzamide, is important. Catalytic processes are key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .

特性

IUPAC Name |

4-ethoxy-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11-7-9-12(10-8-11)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKLTZHPOPBYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323992 | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N,N-diethylbenzamide | |

CAS RN |

67272-97-3 | |

| Record name | NSC405391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

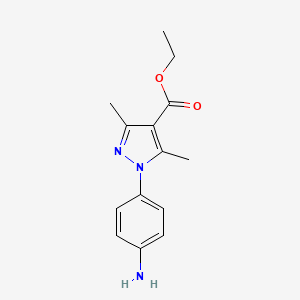

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)

![2-(Methylthio)thiazolo[5,4-b]pyridine](/img/structure/B1617360.png)

![3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1617361.png)

![2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol](/img/structure/B1617362.png)

![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)